molecular formula C15H18O3 B2418117 5-(1-Adamantyl)-2-furoic acid CAS No. 543694-49-1

5-(1-Adamantyl)-2-furoic acid

Cat. No.: B2418117
CAS No.: 543694-49-1
M. Wt: 246.306
InChI Key: SCAJVICIOWBOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical and Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid .

Scientific Research Applications

Biocatalytic Production and Polymer Industry

5-(1-Adamantyl)-2-furoic acid is relevant in the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), which is increasingly recognized for its potential in sustainable polymer production. FDCA is a promising bio-based substitute for petroleum-derived terephthalic acid, used in making polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). Various catalytic methods, including biocatalysis, have been developed for FDCA synthesis, highlighting the potential of this compound in this context (Yuan et al., 2019).

Chemical Synthesis and Spectroscopic Properties

In chemical synthesis, derivatives of this compound have been studied for their interesting spectroscopic properties. For example, the reduction and subsequent esterification of various 2-furoic acids lead to methyl 5-alkyl-2,5-dihydro-2-furoates with distinct NMR and IR spectroscopic characteristics (Masamune et al., 1975).

Renewable Chemical Feedstocks

This compound also plays a role in the oxidation of biomass-derived renewable chemical feedstocks like furfural and 5-hydroxymethyl furfural (HMF). These oxidations lead to the production of furoic acid and furan-2,5-dicarboxylic acid (FDCA), respectively, which are important in various industries including food, cosmetics, and renewable polymers (Kar et al., 2022).

Catalytic Transformation in Biomass Utilization

The catalytic synthesis of 2,5-FDCA from furoic acid represents a significant transformation in biomass utilizations. Furoic acid, derived from this compound, is a starting chemical in this process, enabling the transition from C5 to C6 derivatives in biomass. This transformation is key for the broader use of 2,5-FDCA in the polymer industry, potentially replacing p-phthalic acid (Zhang et al., 2017).

Improved Biosynthesis in Biotechnology

Advancements in biotechnology have allowed for the improved biosynthesis of furan-based carboxylic acids from biomass-derived furans, where this compound is significant. Recombinant Escherichia coli strains with enhanced tolerance towards furfural and 5-hydroxymethylfurfural have been developed, allowing for efficient biosynthesis of furan-based carboxylic acids including derivatives of this compound (Wang et al., 2020).

Nematicidal Activities

The derivative 5-hydroxymethyl-2-furoic acid, related to this compound, has demonstrated effective nematicidal activities against plant-parasitic nematodes, making it a potential candidate for agricultural applications (Kimura et al., 2007).

Properties

IUPAC Name

5-(1-adamantyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c16-14(17)12-1-2-13(18-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAJVICIOWBOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.